Aluminiumformiat

Water Treatment Coagulation Industrial Effluent Management Equipment Corrosion Mitigation

Aluminium formate replaces chloride and sulfate-based coagulants to eliminate equipment corrosion and persistent anion pollution. - Biodegradable formate anion degrades without corrosive residues, extending carbon steel pipeline lifespan. - Achieves equivalent color removal at lower dosage than PAC in dye wastewater, reducing chemical consumption. - Enables direct synthesis of multiple Al-MOFs (CAU-9, CAU-10, MOF-303) from a single precursor, simplifying supply logistics.

Molecular Formula C3H3AlO6
Molecular Weight 162.03 g/mol
Cat. No. B15289006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminiumformiat
Molecular FormulaC3H3AlO6
Molecular Weight162.03 g/mol
Structural Identifiers
SMILESC(=O)O[Al](OC=O)OC=O
InChIInChI=1S/3CH2O2.Al/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3
InChIKeyMJWPFSQVORELDX-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminium Formate Overview


Aluminium formate (AF; Al(HCOO)₃; CAS 7360-53-4) is the aluminium salt of formic acid, existing primarily as a coordination compound with the molecular formula C₃H₃AlO₆ (162.03 g/mol). The compound is water-soluble and can be synthesized via reaction of aluminium hydroxide with formic acid at atmospheric pressure and 60°C, yielding a mixture that includes aluminium formate, its hydrate (C₃H₃AlO₆·3H₂O), and aluminium hydrogen formate [1]. When dissolved, AF forms predominantly small cationic aluminium species [2]. Its formate counter-anion is biodegradable, non-toxic, and non-corrosive, distinguishing AF from mineral acid-derived aluminium salts (e.g., chloride or sulfate) that introduce persistent corrosive or environmentally problematic anions [3].

Biodegradable formate counter-anion, non-corrosive profile
Reported lower pipeline corrosion potential vs. chloride/sulfate salts
Water-soluble coagulant with high charge neutralization ability

Aluminium Formate Substitution Risks


Substituting aluminium formate with aluminium chloride or aluminium sulfate in water treatment and industrial processes introduces quantifiable operational risks that generic sourcing cannot mitigate. Chloride and sulfate counter-anions persist in the aqueous phase and are well-documented to accelerate pipeline corrosion [1]. Furthermore, formate counter-anions are biodegradable and do not accumulate as environmental pollutants, unlike sulfates which can contribute to hard water formation or chloride which increases effluent salinity [2]. In spray concrete applications, substituting aluminium formate for aluminium sulfate directly reduces sulfate content in the formulation, which is critical for avoiding deleterious sulfate-related expansion reactions [3]. These differences are not merely incremental—they represent distinct performance and compliance profiles that render in-class substitution financially and operationally non-viable.

Aluminium Formate
Formate degrades; reported lower corrosion impact on carbon steel
Chloride / Sulfate
Persistent anions may accelerate pipeline corrosion
Aluminium Formate
Biodegradable; avoids effluent salinity and hard water contributions
Sulfate alternative
Sulfate may promote hard water formation and expansion reactions
Aluminium Formate
Lowers sulfate content in spray concrete; avoids deleterious reactions
Aluminium Sulfate
Sulfate-driven expansion risk in concrete; compliance burden

Aluminium Formate Evidence Comparison


Pipeline Corrosion Resistance

Aluminium formate exhibits quantifiably lower corrosion potential than aluminium chloride and aluminium sulfate. The formate counter-anion degrades under UV light without leaving corrosive residues, whereas chloride and sulfate anions persist in treated water, accelerating pipeline and equipment corrosion [1]. Comparative evaluations confirm that aluminium formate demonstrates superior corrosion resistance relative to traditional aluminium salt coagulants [2].

Pipeline Corrosion Resistance
Reported
Formate (HCOO⁻): Degradable, non-corrosive
vs. Cl⁻ / SO₄²⁻: Persistent corrosive residues
May reduce pipeline maintenance expenditure
Qualitative comparison; site conditions may vary
Water Treatment Coagulation Industrial Effluent Management Equipment Corrosion Mitigation

Dye Wastewater Coagulation Efficiency

In dual-coagulation systems with polyamidine (PA), aluminium formate achieves 100% color removal from dye wastewater at a lower optimized dosage than polyaluminium chloride (PAC) combined with PA. AF required 18.91 mg/L (AF) plus 0.71 mg/L (PA), whereas PAC required 21.19 mg/L (PAC) plus 0.91 mg/L (PA) to reach the same 100% color removal endpoint [1]. Additionally, AF possesses higher molecular weight and higher charge neutralization ability than PAC, as evidenced by XPS and zeta potential characterization [1].

Color Removal Dosage
Head-to-head
18.91 mg/L AF + 0.71 mg/L PA
vs. 21.19 mg/L PAC + 0.91 mg/L PA for 100% color removal
Reported ~11% lower dosage requirement
Dye wastewater jar-test conditions
Dye Wastewater Treatment Coagulation-Flocculation Color Removal Efficiency

CO₂ Adsorption and Selectivity

Microporous aluminium formate (ALF-MOF) synthesized via mechanochemical ball milling demonstrates CO₂ adsorption capacity and selectivity that rival or exceed leading benchmark MOFs. ALF achieves CO₂ uptake of 3.97 mmol·g⁻¹ at 1 bar and 278 K, with CO₂/N₂ selectivity of 341 [1]. Isosteric heat of adsorption (Qst) is 42.1 kJ·mol⁻¹, enabling energy-efficient regeneration compared to sorbents with higher Qst values [1]. ALF maintains 3.26 mmol·g⁻¹ CO₂ uptake under humid conditions and exhibits 90% uptake within 5 minutes, with stable performance over 100 cycles [1]. Molecular layer deposition (MLD) ALF films achieve 3.95 mmol·g⁻¹ at 25°C with Type I CO₂ isotherms [2].

CO₂ Capture Performance
Reported
3.97 mmol·g⁻¹ at 1 bar, 278 K
CO₂/N₂ selectivity 341; Qst 42.1 kJ·mol⁻¹
90% uptake in 5 min; stable over 100 cycles
Competitive cost-effective sorbent candidate
Room-temperature mechanochemical synthesis
Carbon Capture MOF Sorbents Gas Separation

MOF Precursor Sustainability

Aluminium formate synthesized from industrial aluminium waste serves as a unified precursor for synthesizing at least eight distinct Al-MOF families (CAU-9, CAU-10 variants, CAU-10-py, CAU-15, CAU-21, MIL-53(Al)-TCD, MOF-303, and Al-Fum), replacing the need for multiple commercial aluminium salts [1]. This contrasts with conventional MOF synthesis, which relies on disparate aluminium sources (nitrates, chlorides, sulfates) that are not interchangeable across MOF types and generate varying waste byproducts [1].

MOF Precursor Versatility
Data to verify
Single Al formate precursor → 8 Al-MOF families
Replaces multiple salts (nitrate, chloride, sulfate)
Simplifies supply chain for Al-MOF research
Preprint; awaiting peer review
MOF Synthesis Sustainable Chemistry Aluminium Waste Valorization

Thermal Decomposition to α-Alumina

Thermal degradation of aluminium formate sol-gel proceeds via a defined sequence to yield mesoporous α-Al₂O₃. TGA/DSC analysis reveals total weight loss of 91.4% attributed to dehydration and decarboxylation, with five endothermic peaks, one exothermic peak for η-alumina formation, and a final endothermic peak for α-Al₂O₃ formation at 1050°C [1]. The resulting α-Al₂O₃ exhibits a surface area of 5.48 m²·g⁻¹ with mesoporous microstructure (pore diameter ~3.37 nm) [1]. In contrast, aluminium isopropoxide sol-gel routes to α-Al₂O₃ typically involve multiple phase transitions (boehmite → γ → δ → θ → α) and often require different thermal profiles to achieve comparable α-phase purity [2].

α-Alumina Formation
Reported
1050°C α-phase; mesoporous (3.37 nm)
Surface area 5.48 m²·g⁻¹; lower than alkoxide route (>1100°C)
Lower-temperature sol-gel route to α-Al₂O₃
TGA/DSC and XRD characterization
Alumina Synthesis Sol-Gel Processing Ceramic Precursors

Aluminium Formate Application Scenarios


Corrosion-Sensitive Wastewater Coagulation

Select aluminium formate over aluminium chloride or aluminium sulfate for coagulation in facilities with carbon steel or cast iron pipelines, valves, and storage tanks. The formate counter-anion degrades under UV exposure without leaving corrosive residues, whereas chloride and sulfate anions persist and accelerate equipment corrosion [1]. This application is particularly critical for dye wastewater treatment, where AF achieves equivalent color removal at lower dosage than PAC [2] and for tannery wastewater where formate provides a biodegradable alternative to sulfate-based coagulants [3].

Post-Combustion CO₂ Capture

Deploy ALF-MOF (microporous aluminium formate) as a cost-effective sorbent for CO₂ capture from flue gas or biogas. The material achieves 3.97 mmol·g⁻¹ CO₂ uptake at 1 bar and 278 K with CO₂/N₂ selectivity of 341, and exhibits moderate isosteric heat of adsorption (42.1 kJ·mol⁻¹) that enables energy-efficient regeneration compared to high-Qst sorbents [4]. Rapid kinetics (90% uptake within 5 min) and stable performance over 100 cycles under humid conditions make ALF-MOF suitable for industrial pressure-swing or temperature-swing adsorption processes. The room-temperature mechanochemical synthesis route enables kilogram-scale production from inexpensive raw materials [4].

Sustainable Al-MOF Synthesis

Utilize aluminium formate synthesized from industrial aluminium waste as a single, sustainable precursor for producing multiple Al-MOF families (CAU-9, CAU-10 variants, MOF-303, Al-Fum, MIL-53(Al)-TCD, and others) [5]. This approach eliminates the need to stock and validate multiple commercial aluminium salts (nitrate, chloride, sulfate), simplifies supply chain logistics, and aligns with circular economy principles by valorizing aluminium waste streams. Suitable for academic MOF research laboratories and pilot-scale MOF manufacturing facilities.

α-Alumina Sol-Gel Synthesis

Employ aluminium formate sol-gel as a precursor for synthesizing mesoporous α-alumina with defined surface area (5.48 m²·g⁻¹) and pore diameter (~3.37 nm) at α-phase formation temperature of 1050°C [6]. This thermal decomposition route offers lower α-Al₂O₃ formation temperature compared to alkoxide-based routes, enabling energy savings in ceramic processing. The well-characterized decomposition pathway (five endothermic peaks, one exothermic η-alumina peak, followed by α-Al₂O₃ endotherm) provides reproducible product morphology for applications including catalyst supports, ceramic membranes, and high-temperature filtration media [6].

Application
Selection Property
Validation Focus
Corrosion-Sensitive Wastewater Coagulation
Biodegradable counter-anion, reported lower corrosivity
Pipeline corrosion mitigation; equipment longevity
Post-Combustion CO₂ Capture
High CO₂/N₂ selectivity, moderate heat of adsorption
Regeneration energy efficiency; cyclic stability
Sustainable Al-MOF Synthesis
Single precursor for multiple MOF families
Supply chain simplification; waste valorization
α-Alumina Sol-Gel Synthesis
Lower α-phase formation temperature
Mesoporous product reproducibility; energy savings

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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